molecular formula C15H16N2OS2 B2681028 N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)nicotinamide CAS No. 1235148-74-9

N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)nicotinamide

Cat. No.: B2681028
CAS No.: 1235148-74-9
M. Wt: 304.43
InChI Key: WQMGWRRUIDLCDJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)nicotinamide: is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a cyclopropyl group, a methylthio group, and a thiophen-3-ylmethyl group attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Methylthio Group: The methylthio group is typically introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the nicotinamide core.

    Attachment of the Thiophen-3-ylmethyl Group: This step involves the reaction of a thiophen-3-ylmethyl halide with the nicotinamide derivative, often under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the nicotinamide ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Nucleophiles: Thiols, amines, halides.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Amines: From reduction of nitro groups.

    Substituted Nicotinamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may have potential as a therapeutic agent, depending on its biological activity and mechanism of action.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)nicotinamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide: Similar structure but with a thiophen-2-ylmethyl group.

    N-cyclopropyl-2-(ethylthio)-N-(thiophen-3-ylmethyl)nicotinamide: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)nicotinamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopropyl-2-methylsulfanyl-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-19-14-13(3-2-7-16-14)15(18)17(12-4-5-12)9-11-6-8-20-10-11/h2-3,6-8,10,12H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMGWRRUIDLCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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